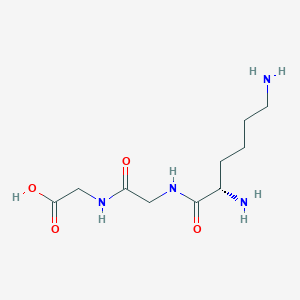
4-Amino-3,5-dichloropyridine N-oxide
描述
4-Amino-3,5-dichloropyridine N-oxide is a chemical compound with the molecular formula C5H4Cl2N2O. It is known for its role as an impurity in the drug Roflumilast, which is a selective phosphodiesterase 4 inhibitor used for its antiasthmatic properties .
作用机制
Target of Action
4-Amino-3,5-dichloropyridine N-oxide is an impurity of the drug Roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, Roflumilast increases cAMP levels, leading to a variety of downstream effects.
Mode of Action
As a PDE4 inhibitor, this compound likely interacts with its target by binding to the active site of the PDE4 enzyme, thereby preventing it from breaking down cAMP . This results in increased levels of cAMP within the cell.
Pharmacokinetics
Roflumilast is well-absorbed orally and is extensively metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes . The metabolites are then excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Roflumilast, given their similar structures and targets. Roflumilast has anti-inflammatory effects and is used to treat conditions like asthma . By increasing cAMP levels, it can reduce the release of inflammatory mediators from immune cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A4 or CYP1A2 could affect the metabolism and therefore the effectiveness of this compound . Additionally, factors such as pH could potentially affect the stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-3,5-dichloropyridine N-oxide can be synthesized through the following steps:
Starting Material: 4-Nitro-3,5-dichloropyridine N-oxide.
Reaction Conditions: A sealed Carius tube containing 4-nitro-3,5-dichloropyridine N-oxide, aqueous ammonia, and acetonitrile is heated in a rotating oil bath at 70°C for 3 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as described above, scaled up for industrial use.
化学反应分析
Types of Reactions
4-Amino-3,5-dichloropyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Aqueous ammonia and acetonitrile.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction typically results in the formation of amino derivatives.
科学研究应用
4-Amino-3,5-dichloropyridine N-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in drugs like Roflumilast.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 3,5-Dichloropyridine N-oxide
- 4-Amino-3,5-dichloropyridine
- 4-Nitro-3,5-dichloropyridine N-oxide
Uniqueness
4-Amino-3,5-dichloropyridine N-oxide is unique due to its specific substitution pattern and the presence of both amino and N-oxide functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .
属性
IUPAC Name |
3,5-dichloro-1-hydroxypyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFGYHCLUPWFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)C(=CN1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443348 | |
| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91872-02-5 | |
| Record name | 4-Amino-3,5-dichloropyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)










